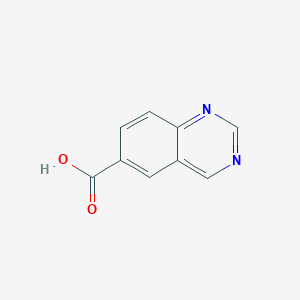

喹唑啉-6-羧酸

描述

Synthesis Analysis

The synthesis of quinazoline derivatives has been explored through various methods. For instance, a metal-free synthesis of 2-substituted quinazolines utilizes green oxidation of o-aminobenzylamines, demonstrating an environmentally friendly approach to constructing these heterocycles with excellent atom economy (Yamamoto et al., 2022). Additionally, a palladium-catalyzed three-component reaction has been developed for synthesizing quinazolino[3,2-a]quinazolines, showcasing the versatility of transition-metal catalysis in forming complex quinazoline frameworks (Qiu, He, & Wu, 2012).

Molecular Structure Analysis

The molecular structure of quinazoline derivatives has been elucidated through various spectroscopic techniques. For example, the crystal structure analysis of 6-p-dimethylaminophenyl-5,6-dihydrobenzoimidazo[1,2-c]quinazoline provided insights into the conformation and electronic structure of these compounds, aiding in understanding their reactivity and interactions (Bubbly et al., 2012).

Chemical Reactions and Properties

Quinazoline derivatives undergo a variety of chemical reactions, contributing to their diverse chemical properties. For instance, the synthesis of quinazoline-2,4(1H,3H)-diones from carbon dioxide and 2-aminobenzonitriles demonstrated the ability to incorporate carbon dioxide into heterocyclic frameworks, highlighting the reactivity of quinazolines towards carbon dioxide (Patil et al., 2009).

Physical Properties Analysis

The physical properties of quinazoline-6-carboxylic acid and its derivatives, such as solubility, melting point, and crystalline structure, are essential for their practical applications. Studies like the microwave-promoted syntheses of quinazolines from 2-aminoarylalkanone O-phenyl oximes highlight the influence of synthetic conditions on the physical properties of the resulting quinazolines (Portela-Cubillo, Scott, & Walton, 2009).

Chemical Properties Analysis

The chemical properties of quinazoline-6-carboxylic acid derivatives, such as acidity, basicity, reactivity towards nucleophiles and electrophiles, and stability, are crucial for their application in synthesis and drug design. For example, the base-promoted synthesis of 2-aryl quinazolines from 2-aminobenzylamines in water exemplifies the impact of reaction conditions on the chemical properties of quinazoline derivatives (Chatterjee, Kim, & Cho, 2018).

科学研究应用

预防过敏作用

喹唑啉衍生物,包括四氢吡咯并[2,1-b]喹唑啉,显示出显著的预防过敏活性。在Ma等人(2018年)的研究中,发现该化合物的衍生物在预防过敏反应方面有效,这可能有助于开发治疗特应性皮炎、过敏性哮喘和花粉症等过敏疾病的治疗方法(Ma et al., 2018)。

抗藻和抗微生物活性

Krohn等人(2011年)从Zanthoxylum rhetsa中分离出一种新的喹唑啉-6-羧酸,展示了其抗藻和抗微生物特性。这突显了喹唑啉衍生物在治疗细菌和真菌感染中的潜力(Krohn et al., 2011)。

喹唑啉衍生物的合成

Hoefnagel等人(1993年)探索了喹唑啉衍生物的新合成途径,为这些化合物的高效生产提供了宝贵的见解,这对它们在各个领域的应用至关重要(Hoefnagel et al., 1993)。

抑制Aurora A激酶

正在研究喹唑啉衍生物作为选择性Aurora A激酶抑制剂的潜力。Elsherbeny等人(2022年)合成了新的喹唑啉衍生物,鉴定出一种具有显著抑制活性的化合物,表明在癌症治疗中的应用(Elsherbeny et al., 2022)。

光电材料应用

喹唑啉衍生物在光电材料领域备受关注。Lipunova等人(2018年)回顾了喹唑啉和嘧啶衍生物在制备有机发光二极管和色度pH传感器材料中的应用,展示了喹唑啉衍生物在技术应用中的多功能性(Lipunova et al., 2018)。

抗肿瘤活性

喹唑啉衍生物显示出有希望的抗肿瘤特性。Ravez等人(2015年)强调了喹唑啉化合物作为抗癌药物的发展,表明它们在抑制各种与癌症相关的途径中的有效性(Ravez et al., 2015)。

合成抗高血压药物

已合成喹唑啉衍生物用于作为抗高血压药物。Xiao-hui(2011年)比较了合成这些药物的方法,为心血管健康的制药应用做出了贡献(Zheng Xiao-hui, 2011)。

作用机制

Target of Action

Quinazoline-6-carboxylic acid, like other quinazoline derivatives, has been found to have a wide range of pharmacological activities, including anti-cancer, anti-microbial, anti-convulsant, and antihyperlipidaemia

Mode of Action

Quinazoline derivatives are known to interact with their targets, leading to changes that result in their pharmacological effects . For instance, some quinazoline derivatives have been found to inhibit certain enzymes, disrupt cell division, or interfere with DNA synthesis, which could explain their anti-cancer activity .

Biochemical Pathways

Given the broad range of activities exhibited by quinazoline derivatives, it is likely that multiple pathways are affected . These could include pathways related to cell division, DNA synthesis, and enzyme activity, among others .

Pharmacokinetics

It is noted that the pharmacokinetics of drugs can be altered when used in combination due to the induction or inhibition of hepatic enzymes, which are responsible for drug metabolism . This could potentially impact the bioavailability of Quinazoline-6-carboxylic acid.

Result of Action

Given the known activities of quinazoline derivatives, it is likely that the compound could have effects such as inhibiting cell division, disrupting dna synthesis, or modulating enzyme activity .

未来方向

Due to the pharmacological activities of quinazoline and quinazolinone scaffolds, there is great interest in medicinal chemists for the development of new drugs or drug candidates . The molecular hybridization of various biologically active pharmacophores with quinazoline derivatives has resulted in lead compounds with multi-faceted biological activity . This suggests potential future directions in the synthesis and biological investigation of these compounds.

生化分析

Biochemical Properties

Quinazoline-6-carboxylic acid plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, quinazoline-6-carboxylic acid has been shown to inhibit certain kinases, which are enzymes that play a key role in cell signaling pathways . This inhibition can lead to alterations in cellular processes such as proliferation and apoptosis. Additionally, quinazoline-6-carboxylic acid can bind to specific receptors on the cell surface, modulating their activity and affecting downstream signaling pathways .

Cellular Effects

Quinazoline-6-carboxylic acid exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, quinazoline-6-carboxylic acid can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis . Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the expression of genes involved in critical cellular processes .

Molecular Mechanism

The molecular mechanism of action of quinazoline-6-carboxylic acid involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, quinazoline-6-carboxylic acid can inhibit the activity of certain kinases by binding to their active sites, preventing them from phosphorylating their substrates . This inhibition can lead to changes in cell signaling pathways and subsequent cellular responses. Additionally, quinazoline-6-carboxylic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins, influencing the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of quinazoline-6-carboxylic acid can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to certain environmental factors . Long-term exposure to quinazoline-6-carboxylic acid has been observed to cause sustained changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis . These temporal effects highlight the importance of considering the stability and degradation of quinazoline-6-carboxylic acid in experimental settings.

Dosage Effects in Animal Models

The effects of quinazoline-6-carboxylic acid can vary with different dosages in animal models. Studies have demonstrated that this compound exhibits dose-dependent effects, with higher doses leading to more pronounced biological responses . For example, at lower doses, quinazoline-6-carboxylic acid may promote cell proliferation and differentiation, while at higher doses, it can induce apoptosis and inhibit cell growth . Additionally, high doses of quinazoline-6-carboxylic acid may cause toxic or adverse effects, such as organ damage and systemic toxicity . These findings underscore the importance of carefully determining the appropriate dosage for therapeutic applications.

Metabolic Pathways

Quinazoline-6-carboxylic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have distinct biological activities . Additionally, quinazoline-6-carboxylic acid can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways . These interactions can result in changes in metabolite levels and overall cellular metabolism, highlighting the complex role of quinazoline-6-carboxylic acid in cellular biochemistry.

Transport and Distribution

The transport and distribution of quinazoline-6-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, involving transporters such as organic anion transporters . Once inside the cell, quinazoline-6-carboxylic acid can bind to intracellular proteins, influencing its localization and accumulation . These interactions can affect the bioavailability and efficacy of quinazoline-6-carboxylic acid, making it essential to understand its transport and distribution properties for therapeutic applications.

Subcellular Localization

Quinazoline-6-carboxylic acid exhibits specific subcellular localization, which can influence its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The subcellular localization of quinazoline-6-carboxylic acid can affect its interactions with biomolecules and its overall biological activity . Understanding the subcellular localization of quinazoline-6-carboxylic acid is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.

属性

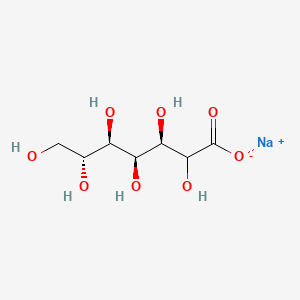

IUPAC Name |

quinazoline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-9(13)6-1-2-8-7(3-6)4-10-5-11-8/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWABBFPTGJZEDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=NC=C2C=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30630854 | |

| Record name | Quinazoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

676326-53-7 | |

| Record name | Quinazoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | quinazoline-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of discovering a new quinazoline-6-carboxylic acid in Zanthoxylum rhetsa?

A1: The discovery of a new quinazoline-6-carboxylic acid (compound 1) in Zanthoxylum rhetsa is significant for several reasons []. Firstly, it expands the chemical diversity of alkaloids found in this medicinal plant, known for its various pharmacological properties. Secondly, this new compound, along with other isolated metabolites (compounds 2-6), demonstrated antialgal and antibacterial activities []. This finding contributes to the ongoing search for novel bioactive compounds with potential therapeutic applications.

Q2: What are the biological activities of the isolated quinazoline-6-carboxylic acid and other metabolites from Zanthoxylum rhetsa?

A2: Research indicates that the newly identified quinazoline-6-carboxylic acid (compound 1) and other isolated alkaloids (compounds 2-4) from Zanthoxylum rhetsa exhibit antialgal and antibacterial properties []. Interestingly, while all tested metabolites displayed antialgal activity, only compound 6 lacked antibacterial activity. Additionally, both compound 6 and its derivative, compound 5 (obtained by reducing compound 4), exhibited antifungal activity []. These findings highlight the potential of these compounds as lead structures for developing new antimicrobial agents.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(1,3-Dicarboxypropyl)ureido]pentanedioic acid](/img/structure/B1262071.png)

![N-[(3-methoxyphenyl)methyl]-N-methyl-1-[1-[2-(2-methylphenyl)ethyl]-3-piperidinyl]methanamine](/img/structure/B1262080.png)

![sodium;(Z)-7-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoate;(5R,6S)-3-[2-(aminomethylideneamino)ethylsulfanyl]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1262086.png)

![N-[2-[[(2R,3R,4R,5S,6S)-2-(1,2-dihydroxyethyl)-4,5-dihydroxy-6-(7H-purin-6-ylamino)oxan-3-yl]amino]-2-oxoethyl]-14-methylpentadecanamide](/img/structure/B1262089.png)

![(3S,4S)-3-[4-(hydroxymethyl)phenyl]-4-[(2-iodophenyl)methyl]-1-oxo-N-(2,2,2-trifluoroethyl)-2-[[2-(trifluoromethyl)phenyl]methyl]-3H-isoquinoline-4-carboxamide](/img/structure/B1262091.png)